1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline and pyrazole derivatives are known to exhibit a wide range of biological activities . They are often used in the field of pharmaceutical chemistry due to their diverse applications .
Synthesis Analysis
The synthesis of quinoline and pyrazole derivatives involves various methods. For instance, quinoline-chalcone derivatives were designed and synthesized using a molecular hybridization strategy . The synthesis of these compounds often involves complex chemical reactions .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like 1H NMR . The structure is often influenced by the substitutions on the quinoline and pyrazole rings .Chemical Reactions Analysis
Quinoline and pyrazole derivatives undergo various chemical reactions. For example, they can participate in oxidative annulation and dehydrogenation reactions . The type of reaction often depends on the specific substituents present in the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their structure and the specific substituents they contain. For example, 1H NMR can be used to analyze the chemical shifts of the protons in the molecule .Scientific Research Applications
Optical and Photophysical Properties
Pyrazolo[3,4-b]quinolines, including those substituted with various aryl groups, have been studied for their optical properties. For instance, series of 6-substituted 4-(4'-tolyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolines and 4-(4'-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolines have been synthesized and analyzed for their solution absorption and emission spectra. These studies focus on the positions and intensities of emission and the longest wavelength absorption band, alongside quantum yield and emission lifetime, highlighting the potential of these compounds in optical applications and material science (Khachatryan et al., 2006).
Corrosion Inhibition
Quinoxaline derivatives have been recognized for their utility as corrosion inhibitors. A computational and electrochemical analysis on quinoxalines, including 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl) derivatives, demonstrated significant efficacy in inhibiting corrosion of mild steel in acidic media. Such studies suggest that compounds structurally related to "1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline" might find application as corrosion inhibitors in industrial settings (Saraswat & Yadav, 2020).
Photovoltaic Applications
The synthesis and study of quinoline derivatives for photovoltaic properties further expand the potential applications of such compounds. Films of quinoline derivatives have been deposited and analyzed for their electrical properties, demonstrating rectification behavior and photovoltaic properties under illumination. This suggests that compounds within this class may be valuable for the development of new materials in solar energy conversion and organic electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Medicinal Chemistry
Quinoline and pyrazoloquinoline derivatives have been extensively investigated for their potential in medicinal chemistry, including their roles as anti-cancer, anti-inflammatory, and gastric H+/K+-ATPase inhibitors. Although specific studies on "this compound" are not available, the structural similarities with these investigated compounds imply potential utility in drug development and therapeutic applications (Kalayanov et al., 2010).
Mechanism of Action
Target of Action
It is known that quinazoline and quinazolinone derivatives, which share structural similarities with the compound , have been found to exhibit a wide range of biological activities . These activities include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .
Mode of Action
It is known that quinazoline and quinazolinone derivatives interact with various targets in the body to exert their effects . For example, some quinazoline derivatives have been found to inhibit the growth of certain types of cancer cells . The compound’s interaction with its targets likely results in changes to cellular processes, leading to its observed biological effects.
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . These pathways likely involve the targets with which the compound interacts, and the downstream effects of these interactions could include changes to cell growth, inflammation, and other processes.
Result of Action
Given the known biological activities of similar compounds, it is likely that the compound exerts effects at the molecular and cellular levels that contribute to its overall biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-9-16(10-8-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-6-4-5-17(26)11-18/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMSJEPWYIKMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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